Welcome to the BenchChem Online Store!
molecular formula C15H13F3O2 B8790389 4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol

4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No. B8790389
M. Wt: 282.26 g/mol
InChI Key: VTKDFWOSQCKLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06197729B1

Procedure details

At 50° C. and a hydrogen pressure of 5 bar, 65.7 g (233 mmol) of 1-benzyloxy-4-(1-hydroxy-2,2,2-trifluoroethyl)benzene were hydrogenated in the presence of 5.2 g of palladium (10% on carbon) in 500 ml of glacial acetic acid. The catalyst was filtered off and the mixture was concentrated. This gave 44.1 g (99% of theory) of the product as a colourless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65.7 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
5.2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H][H].C([O:10][C:11]1[CH:16]=[CH:15][C:14]([CH:17]([OH:22])[C:18]([F:21])([F:20])[F:19])=[CH:13][CH:12]=1)C1C=CC=CC=1>C(O)(=O)C.[Pd]>[OH:22][CH:17]([C:14]1[CH:15]=[CH:16][C:11]([OH:10])=[CH:12][CH:13]=1)[C:18]([F:20])([F:21])[F:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
65.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(C(F)(F)F)O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
5.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 50° C.
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated

Outcomes

Product
Name
Type
Smiles
OC(C(F)(F)F)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.